molecular formula C10H18N4O2 B602024 N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide CAS No. 889062-05-9

N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B602024
CAS No.: 889062-05-9
M. Wt: 226.28
InChI Key:
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Structural Analysis and Hydrogen Bonding : A study by Kaur et al. (2013) on a compound closely related to N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, known as amicarbazone, analyzed its crystal structure. They found that the triazole ring and carboxamide group are almost coplanar, primarily due to an intramolecular N—H⋯O hydrogen bond. The crystal packing is dominated by N—H⋯O and N—H⋯N hydrogen bonds, forming infinite chains along a specific axis (Kaur, Butcher, Jasinski, Yathirajan, & Siddaraju, 2013).

  • Synthesis and Antioxidant Properties : Alkan et al. (2008) conducted a study focusing on the synthesis, acidity, and antioxidant properties of novel 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. They characterized these compounds using various spectroscopic methods and assessed their antioxidant activities (Alkan, Yüksek, Gürsoy-Kol, & Calapoğlu, 2008).

  • De-tert-butylation Studies : Research by RashidiN. and BeradB. (2012) on 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved synthesizing new compounds from N-tert-butyl-2-aroyl thiosemicarbazide. These compounds were characterized by various spectral data, and the study explored the de-tert-butylation process (RashidiN. & BeradB., 2012).

  • Acidity and Biological Activity : Yüksek et al. (2004) synthesized and characterized new potential biologically active 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Their study included potentiometric titrations in various solvents to determine acidity and also screened these compounds for antioxidant activities (Yüksek, Alkan, Ocak, Bahçeci, Ocak, & Özdemir, 2004).

  • Alkylation Reactions in Acid Media : A study by Sukhanova et al. (2008) investigated the reaction of 3-nitro-1,2,4-triazoles with secondary and tertiary alcohols in concentrated sulfuric acid. The study explored the regioselectivity and isomerization processes in these alkylation reactions (Sukhanova, Sakovich, & Sukhanov, 2008).

Safety and Hazards

Information about the compound’s toxicity, flammability, and environmental impact is usually included in this section .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in .

Properties

IUPAC Name

N-tert-butyl-5-oxo-3-propan-2-yl-4H-1,2,4-triazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h6H,1-5H3,(H,12,16)(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCMVNPWNQNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)N1)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674036
Record name Desamino amicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889062-05-9
Record name N-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889062-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desamino amicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the intramolecular hydrogen bonding observed in the crystal structure of N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide?

A1: The research highlights that the triazole ring and carboxamide group within each this compound molecule are nearly coplanar. This is attributed to the intramolecular N—H⋯O hydrogen bond []. This planarity could influence the molecule's overall shape and potentially impact its interactions with other molecules or biological targets.

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